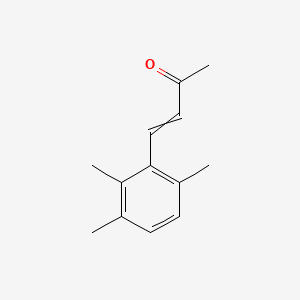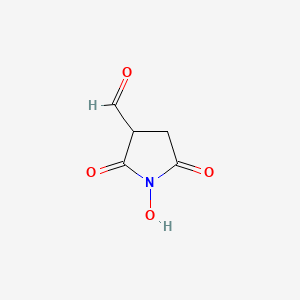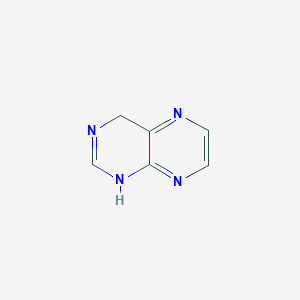
1-Propanamine, N-(2-ethylbutylidene)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propanamine backbone with specific substituents that influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- typically involves the reaction of 1-propanamine with an aldehyde or ketone to form an imine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could regenerate the amine.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, N-(2-ethylbutylidene)-: Similar structure but lacks the 2-methyl group.
2-Methyl-1-propanamine: Different substitution pattern but similar backbone.
N-(2-Ethylbutylidene)-2-methyl-1-propanamine: Different arrangement of substituents.
Uniqueness
1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the 2-ethylbutylidene and 2-methyl groups provides distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61385-78-2 |
|---|---|
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2-ethyl-N-(2-methylpropyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)8-11-7-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
JOBMTFGMACYEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C=NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)




![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)







![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
